molecular formula C19H22Br2N2O2 B3742530 2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B3742530
M. Wt: 470.2 g/mol
InChI Key: VZLUJMKSSCKKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is a synthetic organic compound with the molecular formula C15H13Br2NO2 It is characterized by the presence of bromine atoms at the 2 and 4 positions of the phenol ring, and a piperazine moiety substituted with an ethoxyphenyl group

Properties

IUPAC Name

2,4-dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O2/c1-2-25-18-6-4-3-5-17(18)23-9-7-22(8-10-23)13-14-11-15(20)12-16(21)19(14)24/h3-6,11-12,24H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLUJMKSSCKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Bromination: The phenol ring is brominated at the 2 and 4 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperazine Substitution: The brominated phenol is then reacted with 1-(2-ethoxyphenyl)piperazine under basic conditions to introduce the piperazine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Debrominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with various receptors or enzymes. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-chlorophenol: Similar in structure but with a chlorine atom instead of the piperazine moiety.

    2,6-Dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol: Another brominated phenol derivative with different substituents.

Uniqueness

2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.